molecular formula C20H19NO4S B2842906 Ethyl 3-(2-(benzylthio)acetamido)benzofuran-2-carboxylate CAS No. 847406-03-5

Ethyl 3-(2-(benzylthio)acetamido)benzofuran-2-carboxylate

Cat. No. B2842906
M. Wt: 369.44
InChI Key: HJVMDLCOKLBLPS-UHFFFAOYSA-N
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Description

Ethyl 3-(2-(benzylthio)acetamido)benzofuran-2-carboxylate is a chemical compound with the molecular formula C20H19NO4S . It is a derivative of benzofuran, a heterocyclic compound that is ubiquitous in nature .


Molecular Structure Analysis

The molecular structure of Ethyl 3-(2-(benzylthio)acetamido)benzofuran-2-carboxylate consists of a benzofuran ring attached to an acetamido group and a benzylthio group . The molecular weight of this compound is 369.43 .

Scientific Research Applications

Synthesis of Benzofuran Derivatives

Ethyl 3-(2-(benzylthio)acetamido)benzofuran-2-carboxylate is involved in the synthesis of substituted benzofurans, which are crucial for pharmaceuticals and materials science. A Pd-catalyzed O-arylation process developed by Maimone and Buchwald (2010) allows for the efficient preparation of O-arylhydroxylamines from simple aryl halides, which can be directly transformed into substituted benzofurans in a single operation. This method emphasizes the compound's role in facilitating the synthesis of complex benzofuran derivatives with potential applications in drug development and materials engineering Maimone & Buchwald, 2010.

Enzymatic Resolution for Drug Precursors

Ethyl 1,4-benzodioxan-2-carboxylate, a related compound, demonstrates the enzymatic resolution's potential to produce enantiomerically pure substances. This process is vital for creating specific drug precursors, showcasing how similar ethyl carboxylate derivatives can be utilized in synthesizing high-purity chemical entities for pharmaceutical applications. Kasture et al. (2005) highlighted this through the kinetic resolution of Ethyl 1,4-benzodioxan-2-carboxylate to obtain the S-enantiomer, critical for the production of the drug doxazosin mesylate, using a lipase-catalyzed transesterification reaction Kasture et al., 2005.

Crystallography and Structural Analysis

Several studies focus on the crystallographic analysis of benzofuran derivatives, providing insights into their molecular structures and the potential for materials science applications. For instance, Choi et al. (2009) detailed the crystal structure of 2-(3-Ethylsulfanyl-5-fluoro-1-benzofuran-2-yl)acetic acid, revealing how carboxyl groups engage in intermolecular hydrogen bonds, leading to the formation of centrosymmetric dimers and stacks. This structural understanding is crucial for designing materials with specific properties, such as molecular recognition or catalysis Choi et al., 2009.

Novel Synthesis Routes

Gao et al. (2011) described a novel synthesis of methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives, illustrating the versatility of ethyl carboxylate compounds in accessing structurally diverse chemical entities. This process underscores the role of such compounds in expanding the toolbox for synthetic chemists, enabling the creation of novel molecules with potential therapeutic or material applications Gao et al., 2011.

Future Directions

Given the wide range of biological activities exhibited by benzofuran derivatives , Ethyl 3-(2-(benzylthio)acetamido)benzofuran-2-carboxylate could potentially be studied further for its biological activities and potential applications in medicinal chemistry.

properties

IUPAC Name

ethyl 3-[(2-benzylsulfanylacetyl)amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4S/c1-2-24-20(23)19-18(15-10-6-7-11-16(15)25-19)21-17(22)13-26-12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVMDLCOKLBLPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(2-(benzylthio)acetamido)benzofuran-2-carboxylate

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